(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the stereoselective coupling of olefins using nickel-catalyzed reactions . This method is advantageous due to its efficiency and selectivity, allowing for the precise assembly of the compound’s complex structure.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that utilize cost-effective catalysts and reagents. The use of nickel catalysts in olefin coupling reactions is particularly notable for its sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]octane: Similar structure but lacks the double bond present in (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene.
(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-3-ene: Similar structure but with the double bond at a different position.
Uniqueness
The unique positioning of the double bond in this compound contributes to its distinct chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
8-[(4-methyl-1,2,4-triazol-3-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14-8-12-13-11(14)7-15-9-3-2-4-10(15)6-5-9/h2-3,8-10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSAGXIKZINTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2C3CCC2C=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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